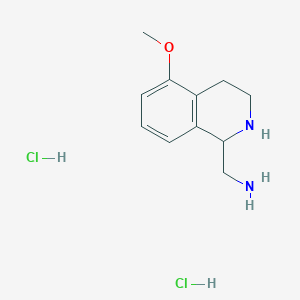

(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Description

Properties

Molecular Formula |

C11H18Cl2N2O |

|---|---|

Molecular Weight |

265.18 g/mol |

IUPAC Name |

(5-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;;/h2-4,10,13H,5-7,12H2,1H3;2*1H |

InChI Key |

YOIZRKNQAYFXGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Phenethylamine Precursor Cyclization

A foundational approach involves cyclizing phenethylamine derivatives. For example, 3,4-dimethoxyphenethylamine can be coupled with chloroacetyl chloride to form an intermediate amide, which undergoes cyclization in the presence of followed by reduction with . Subsequent N-alkylation with methylamine and HCl yields the target compound.

Key Reaction Conditions :

Aluminum Chloride-Mediated Cyclization

An alternative method employs melt for cyclization. For instance, N-hydroxyethyl-N-(3,4-dimethoxybenzyl)amine is heated with (3 equiv) at 195–200°C for 8–12 h, forming the tetrahydroisoquinoline core. Subsequent chlorination and amination steps introduce the methanamine moiety.

Critical Parameters :

Boc-Protected Intermediate Routes

Boc-D-Tic-OH Coupling

Boc-protected intermediates are pivotal for regioselective synthesis. As demonstrated in κ-opioid receptor antagonist syntheses, Boc-7-fluoro-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is coupled with amines using , followed by HCl-mediated deprotection. Adapting this method, Boc-5-methoxy-tetrahydroisoquinoline is alkylated with methanamine derivatives.

Steps :

Oxazole Alkylation

J-Stage’s protocol for 2,7-substituted tetrahydroisoquinolines involves alkylating Boc-protected intermediates with oxazole derivatives (e.g., 2a–c) using and tetraethylammonium fluoride. After Boc removal with HCl/HCO₂H, the free amine is acylated or alkylated to introduce the methanamine group.

Optimization :

Microwave-Assisted and Mechanochemical Methods

Microwave-Accelerated Cyclization

Adapting methods from γ-secretase inhibitor syntheses, microwave irradiation (150°C, 30 min) accelerates cyclization of phenethylamide precursors, reducing reaction times from 48 h to <1 h. This approach improves throughput and minimizes side products.

Advantages :

Solvent-Free Mechanochemistry

Ball milling , 2-phenylphenol, and epichlorohydrin generates epoxide intermediates, which are subsequently aminated under mechanochemical conditions. This method eliminates solvent use and achieves 85% yield in 2.5 h.

Conditions :

Comparative Analysis of Methods

Applications and Derivatives

The compound serves as a precursor for κ-opioid ligands and antitubercular agents. Modifications at the 5-methoxy and 1-methanamine positions enhance binding to neurological targets. For example, chloro-substituted analogues (e.g., 5-chloro-8-methoxy derivatives) show improved metabolic stability .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substitution patterns.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of tetrahydroisoquinolines, characterized by a methoxy group and a methanamine functional group. Its molecular formula is with a molecular weight of 265.18 g/mol. The unique combination of these functional groups contributes to its potential therapeutic properties, making it a subject of various studies aimed at understanding its biological activity.

Research indicates that compounds similar to (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride may exhibit a range of biological activities:

- Neurotransmitter Modulation : Due to structural similarities with neurotransmitters, this compound may influence neurotransmission pathways.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines (e.g., HeLa and HT-29) .

Drug Development

The compound has been investigated for its potential as a drug candidate in various therapeutic areas:

- Antidepressant Effects : Its structural features allow for interactions with serotonin receptors, suggesting potential antidepressant properties similar to tryptamine derivatives .

- Anticancer Research : Studies have shown that derivatives of tetrahydroisoquinolines can exhibit significant anticancer activity. For instance, compounds derived from this structure have been tested for their effects on human cancer cell lines .

Pharmacological Studies

The pharmacological characterization of (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves:

- Binding Affinity Studies : Research focuses on the compound's binding affinity to various receptors and enzymes using techniques such as radiolabeled binding assays.

- Structure-Activity Relationship Analysis : Computational tools are employed to predict biological activity based on structural modifications .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole ring structure | Neurotransmitter involved in mood regulation |

| 1-Methyltryptamine | Tryptamine derivative | Potential antidepressant effects |

| 6-Methoxytryptamine | Methoxy group on tryptamine | Modulates serotonin receptors |

| 1-(2-Aminoethyl)-1H-indole | Indole with an aminoethyl side chain | Neuroactive properties |

The table illustrates how structurally similar compounds exhibit varying degrees of biological activity due to differences in functional groups and configurations.

Mechanism of Action

The mechanism of action of (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways and modulating neuronal activity . Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Structure : A phenethylamine derivative with catechol (3,4-dihydroxyphenyl) and ethylamine groups.

- Key Differences: Unlike the target compound, dopamine lacks the tetrahydroisoquinoline core and instead has a simpler aromatic ring system. The catechol groups confer high polarity and receptor specificity (e.g., dopamine D1/D2 receptors) .

- Applications: Clinically used for treating hypotension and Parkinson’s disease. The absence of a tetrahydroisoquinoline scaffold limits structural overlap with the target compound, though both are hydrochloride salts of amines.

Hydrastinine Hydrochloride

- Structure: Contains a tetrahydroisoquinoline core fused with a 1,3-dioxolane ring and a hydroxyl group at position 5.

- Key Differences: The 1,3-dioxolane ring in hydrastinine increases lipophilicity compared to the target compound’s methoxy group. Both compounds share the tetrahydroisoquinoline scaffold but differ in substituent positioning and functional groups .

- Applications : Historically used as a vasoconstrictor. The dioxolane ring may influence metabolic stability and receptor binding profiles.

6-Methyl-1,2,3,4-Tetrahydroquinoline

- Structure: A tetrahydroquinoline derivative with a methyl group at position 6.

- Key Differences: The nitrogen atom in tetrahydroquinoline is at position 1, whereas in tetrahydroisoquinoline (target compound), it is at position 2.

- Applications : Used in organic synthesis and as a precursor for agrochemicals. The methyl group enhances lipophilicity compared to the target compound’s polar methanamine group.

Structural and Functional Insights

- Bioactivity: The tetrahydroisoquinoline scaffold in the target compound is associated with interactions with G-protein-coupled receptors (GPCRs), such as adrenergic or opioid receptors. The methoxy group may modulate selectivity, while the methanamine group could enhance solubility and binding affinity .

- Lumping Strategy Relevance: As per , compounds with similar cores (e.g., tetrahydroisoquinoline derivatives) may be grouped for predictive modeling of reactivity or pharmacokinetics. However, substituent variations (e.g., methoxy vs. dioxolane) necessitate distinct evaluations for drug development .

Biological Activity

(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline class. Its unique structure, which incorporates a methoxy group and a methanamine functional group, positions it as a candidate for various biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H18Cl2N2O

- Molecular Weight : 265.18 g/mol

- CAS Number : 103030-69-9

Biological Activity Overview

Research indicates that compounds similar to (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride may exhibit various biological activities. These include:

- Neurotransmitter Modulation : Compounds in this class have shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Antidepressant Effects : Similar tetrahydroisoquinolines have been investigated for their antidepressant properties due to their structural similarity to known psychoactive compounds.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinolines can often be predicted through computational models analyzing the structure-activity relationship (SAR). The presence of specific functional groups influences the binding affinity to various receptors and enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole ring structure | Neurotransmitter involved in mood regulation |

| 1-Methyltryptamine | Tryptamine derivative | Potential antidepressant effects |

| 6-Methoxytryptamine | Methoxy group on tryptamine | Modulates serotonin receptors |

| 1-(2-Aminoethyl)-1H-indole | Indole with an aminoethyl chain | Neuroactive properties |

Study on Neurotransmitter Interaction

A study investigating the interaction of (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride with serotonin receptors revealed significant binding affinity. This suggests its potential role as a modulator in serotonergic pathways, which are crucial for mood regulation and anxiety disorders.

Antioxidant Properties

Research conducted on related tetrahydroisoquinoline compounds indicated that they could scavenge free radicals effectively. This property suggests that (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride may also exhibit protective effects against oxidative stress.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

- High Bioavailability : The compound shows high gastrointestinal absorption.

- Blood-Brain Barrier Penetration : It is predicted to cross the blood-brain barrier effectively.

Toxicological assessments are necessary to ensure safety profiles before clinical applications can be considered.

Q & A

Advanced Research Question

- In vitro :

- In vivo :

How does methoxy substitution position (5 vs. 6 or 7) impact pharmacodynamics?

Advanced Research Question

Positional effects include:

- 5-methoxy : Enhances blood-brain barrier penetration due to reduced polarity .

- 6-methoxy : Increases metabolic stability but reduces receptor affinity .

- 7-methoxy : Improves solubility but may introduce off-target effects .

Experimental validation : Radioligand binding assays and pharmacokinetic profiling in comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.